4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is a chemical compound with the molecular formula C14H18BF3O2 . It is also known as 4-(Trifluoromethyl)benzylboronic acid pinacol ester .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The compound was synthesized in a two-step process, and the structures of the compounds were confirmed by FTIR, NMR, and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a boron atom, which is bonded to two oxygen atoms and a carbon atom . The carbon atom is part of a benzyl group, which also contains a trifluoromethyl group .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.14 g/mol . It is a solid at room temperature . The compound is stored in a sealed, dry environment at 2-8°C .
Scientific Research Applications
Suzuki Reaction Partner
This compound is commonly used as a reaction partner in palladium-catalyzed carbon-carbon cross-coupling formations, known as the Suzuki Reaction . This reaction is pivotal in creating complex organic compounds, including pharmaceuticals and polymers.
[11 C] Carbonylation Reaction
It finds application in Pd (0)-mediated [11 C] carbonylation reactions . This type of reaction is essential in radiochemistry for labeling compounds with carbon-11, a radioactive isotope used in positron emission tomography (PET).
Boronic Acid Derivative Synthesis
As a boronic acid derivative, it plays a role in the synthesis of other complex molecules. For example, it can be involved in substitution reactions to create compounds with potential medicinal properties .
Organic Synthesis Intermediate
The compound serves as an intermediate in various organic synthesis processes. Its stability and reactivity make it suitable for multi-step synthetic routes .
Material Science Applications
In material science, this ester can be used to modify surface properties or create new materials with desired functionalities .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H413 (May cause long lasting harmful effects to aquatic life) . The recommended precautionary statements are P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .
Mechanism of Action
Target of Action
It is known that boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates in organic synthesis reactions .
Mode of Action
The compound interacts with its targets through a two-step substitution reaction .
Biochemical Pathways
The compound is involved in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are fundamental biochemical pathways, and the compound’s involvement can have downstream effects on a variety of biological processes.
Result of Action
It is known that compounds of this type have good biological activity and pharmacological effects .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[[4-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-5-7-11(8-6-10)14(16,17)18/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVVNJIGKHWRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662332 | |
Record name | 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane | |
CAS RN |
475250-46-5 | |
Record name | 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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